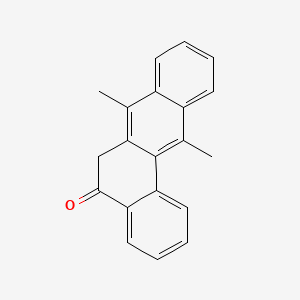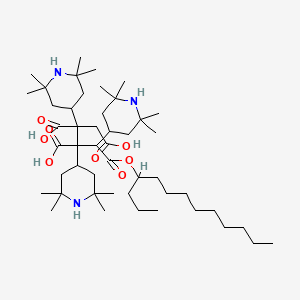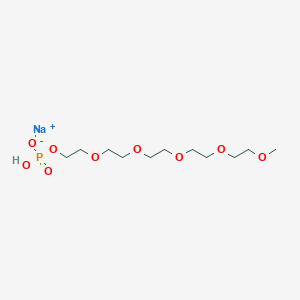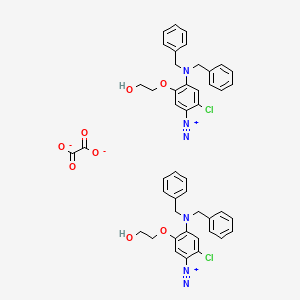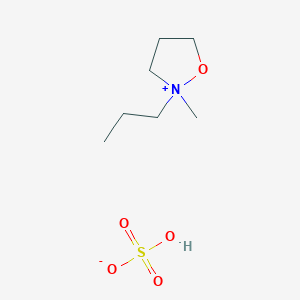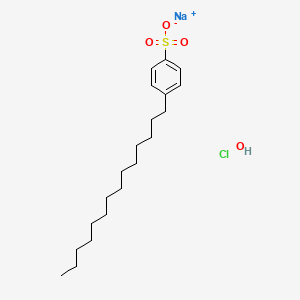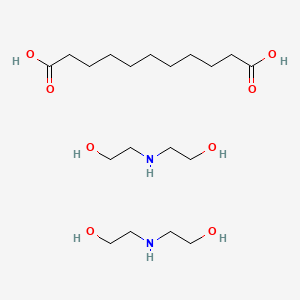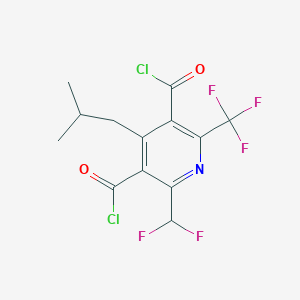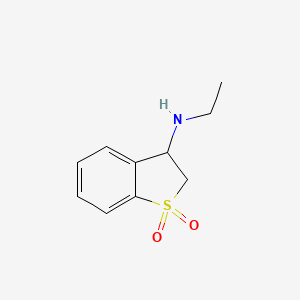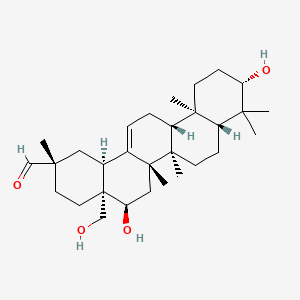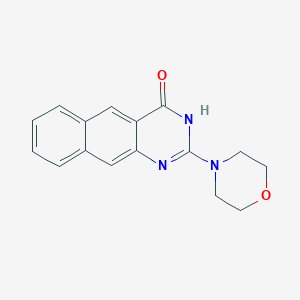
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring attached to the quinazoline core, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . Another approach includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . These methods are efficient and environmentally benign, making them suitable for industrial production.
Chemical Reactions Analysis
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolines .
Scientific Research Applications
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol has been widely studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells . By selectively targeting EGFR, this compound can effectively reduce the growth of cancer cells while sparing healthy cells.
Comparison with Similar Compounds
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be compared to other quinazoline derivatives such as erlotinib and gefitinib, which are also known for their anticancer properties . While these compounds share a similar core structure, this compound is unique due to the presence of the morpholine ring, which enhances its chemical stability and biological activity. Other similar compounds include prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Properties
CAS No. |
21314-35-2 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-9-11-3-1-2-4-12(11)10-14(13)17-16(18-15)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,17,18,20) |
InChI Key |
VJOUQPNGNRNIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC4=CC=CC=C4C=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
